molecular formula C21H25N3 B093719 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- CAS No. 16566-74-8

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)-

Katalognummer B093719
CAS-Nummer: 16566-74-8
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: VSKCOHCUZXDNBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)-, also known as YL-0919, is a novel compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The following paper will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)-.

Wirkmechanismus

The exact mechanism of action of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- is not fully understood. However, studies have suggested that 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- exerts its therapeutic effects through various pathways. 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- has been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxification enzymes. This pathway plays a crucial role in protecting cells from oxidative stress and inflammation. 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. Additionally, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- has been shown to modulate the activity of various enzymes, including COX-2, iNOS, and MMPs, which are involved in the regulation of inflammation and cancer progression.
Biochemical and Physiological Effects:
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- has been shown to have various biochemical and physiological effects. Studies have shown that 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- can reduce oxidative stress, inflammation, and cell proliferation. Additionally, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- has been shown to improve cognitive function and protect against neuronal damage. In cancer cells, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- has been shown to induce apoptosis and suppress tumor growth.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- in lab experiments is its potential therapeutic applications in various diseases. 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, which make it a promising candidate for drug development. However, there are also some limitations to using 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- in lab experiments. The synthesis of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- is a multistep process that requires various chemical reagents and catalysts, which can be time-consuming and expensive. Additionally, the exact mechanism of action of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- is not fully understood, which can make it difficult to optimize its therapeutic potential.

Zukünftige Richtungen

There are several future directions for the research of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)-. One area of future research is the optimization of the synthesis method to make it more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- and to optimize its therapeutic potential. Other future directions include the development of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- as a drug candidate for the treatment of various diseases and the exploration of its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- is a novel compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The synthesis of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- is a multistep process that requires various chemical reagents and catalysts. 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, which make it a promising candidate for drug development. However, there are also some limitations to using 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- in lab experiments, and further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.

Synthesemethoden

The synthesis of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- involves a multistep process that requires various chemical reagents and catalysts. The most commonly used method for synthesizing this compound is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde to form an intermediate imine. The imine is then cyclized with an acid catalyst to form the final product, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)-. Other methods of synthesis include the Friedlander reaction and the Bischler-Napieralski reaction.

Wissenschaftliche Forschungsanwendungen

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- has been extensively studied for its potential therapeutic applications in various diseases. Recent studies have shown that 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- has anti-inflammatory, anti-cancer, and neuroprotective properties. Inflammation is a key factor in the development of many diseases, including cancer and neurodegenerative disorders. 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which can reduce inflammation and prevent the progression of these diseases. Additionally, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- has been shown to induce apoptosis in cancer cells, which can lead to the suppression of tumor growth. In neurodegenerative disorders, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- has been shown to protect against neuronal damage and improve cognitive function.

Eigenschaften

CAS-Nummer

16566-74-8

Molekularformel

C21H25N3

Molekulargewicht

319.4 g/mol

IUPAC-Name

2-propyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C21H25N3/c1-2-13-23-14-10-21-19(16-23)18-5-3-4-6-20(18)24(21)15-9-17-7-11-22-12-8-17/h3-8,11-12H,2,9-10,13-16H2,1H3

InChI-Schlüssel

VSKCOHCUZXDNBP-UHFFFAOYSA-N

SMILES

CCCN1CCC2=C(C1)C3=CC=CC=C3N2CCC4=CC=NC=C4

Kanonische SMILES

CCCN1CCC2=C(C1)C3=CC=CC=C3N2CCC4=CC=NC=C4

Andere CAS-Nummern

16566-74-8

Synonyme

2,3,4,5-Tetrahydro-2-propyl-5-[2-(4-pyridyl)ethyl]-1H-pyrido[4,3-b]indole

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.